N-cyclohexyl-4-hydroxy-2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno [2,3-d]pyrimidin-2-ylthio))butanamide
Description
N-cyclohexyl-4-hydroxy-2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))butanamide is a synthetic thiopheno-pyrimidine derivative characterized by a bicyclic benzo[b]thiopheno[2,3-d]pyrimidin-4-one core fused with a cyclohexyl-hydroxybutanamide side chain. Thiopheno-pyrimidines are pharmacologically significant due to their structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes . The compound’s synthesis typically involves multi-step reactions, including cyclization of substituted thiophenes with pyrimidine precursors and subsequent functionalization with thioether and amide groups .
Properties
IUPAC Name |
N-cyclohexyl-4-hydroxy-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3S2/c30-16-15-21(23(31)27-17-9-3-1-4-10-17)34-26-28-24-22(19-13-7-8-14-20(19)33-24)25(32)29(26)18-11-5-2-6-12-18/h2,5-6,11-12,17,21,30H,1,3-4,7-10,13-16H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBISUTOGMLCAKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(CCO)SC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-hydroxy-2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))butanamide typically involves multi-step organic reactions. The process begins with the preparation of the core thiopheno-pyrimidine structure, followed by the introduction of the phenyl group and the cyclohexyl group. The final steps involve the addition of the hydroxy and butanamide groups under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-hydroxy-2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield a secondary alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-cyclohexyl-4-hydroxy-2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))butanamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiopheno-pyrimidine derivatives exhibit diverse bioactivities modulated by substituents on the pyrimidine ring, thiophene moiety, and side chains. Below is a detailed comparison of N-cyclohexyl-4-hydroxy-2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))butanamide with structurally related compounds.
Structural Analogues
Key Observations
Bioactivity Modulation: The 4-methoxyphenyl derivative (IC₅₀: 5.07 µM) shows stronger anticancer activity than the chloroacetohydrazide analog (IC₅₀: 53.18 µM), indicating that electron-donating groups (e.g., methoxy) enhance cytotoxicity . The 2-hydroxyethyl side chain in 4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide improves solubility (logP: 1.5) and antimicrobial efficacy compared to hydrophobic substituents .
Synthetic Routes: The target compound’s cyclohexyl group likely requires nucleophilic substitution or amide coupling, similar to methods for N-(4-methoxyphenyl)-4-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide, which uses Cs₂CO₃ and DMF for thioether formation . Chloroacetyl chloride is a common reagent for introducing reactive side chains, as seen in 2-Chloro-N'-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
